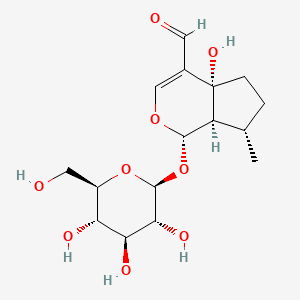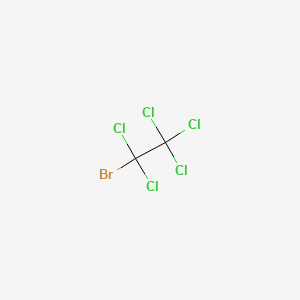
Cyclic leucine enkephalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclic leucine enkephalin is a synthetic analog of leucine enkephalin, an endogenous opioid peptide. Leucine enkephalin is a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu, naturally found in the brains of many animals, including humans . It plays a crucial role in modulating pain and other physiological processes by binding to opioid receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclic leucine enkephalin involves creating a cyclic structure to enhance its stability and bioavailability. One common method is solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The cyclic structure is achieved by introducing a bridge, such as an ethylene bridge, to replace the intramolecular hydrogen bond found in the linear form .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, purification through high-performance liquid chromatography (HPLC), and characterization using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Cyclic leucine enkephalin undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Reduction reactions can target disulfide bridges if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products:
Oxidation: Dityrosine-containing peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Cyclic leucine enkephalin has a wide range of applications in scientific research:
Mechanism of Action
Cyclic leucine enkephalin exerts its effects by binding to opioid receptors, primarily the delta and mu receptors . These receptors are part of the G-protein-coupled receptor (GPCR) family and are located in the central and peripheral nervous systems. Upon binding, this compound activates intracellular signaling pathways, leading to analgesic and other physiological effects .
Comparison with Similar Compounds
Leucine Enkephalin: The linear form of the peptide with similar receptor binding properties but lower stability.
Methionine Enkephalin: Another endogenous opioid peptide with a similar structure but containing methionine instead of leucine.
D-Ala2, D-Leu5-Enkephalin: A synthetic analog with enhanced stability and selectivity for delta opioid receptors.
Uniqueness: Cyclic leucine enkephalin is unique due to its cyclic structure, which enhances its metabolic stability and bioavailability compared to its linear counterparts. This makes it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
79525-56-7 |
|---|---|
Molecular Formula |
C38H56N8O7 |
Molecular Weight |
736.9 g/mol |
IUPAC Name |
(3S,6S,9S,12S,15S)-6,9-bis(4-aminobutyl)-15-benzyl-3-[(4-hydroxyphenyl)methyl]-12-(2-methylpropyl)-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C38H56N8O7/c1-24(2)20-30-37(52)44-28(12-6-8-18-39)35(50)43-29(13-7-9-19-40)36(51)46-31(22-26-14-16-27(47)17-15-26)34(49)41-23-33(48)42-32(38(53)45-30)21-25-10-4-3-5-11-25/h3-5,10-11,14-17,24,28-32,47H,6-9,12-13,18-23,39-40H2,1-2H3,(H,41,49)(H,42,48)(H,43,50)(H,44,52)(H,45,53)(H,46,51)/t28-,29-,30-,31-,32-/m0/s1 |
InChI Key |
IGAGSIVYOPTBPJ-XDIGFQIYSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)CCCCN)CCCCN |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)CCCCN)CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


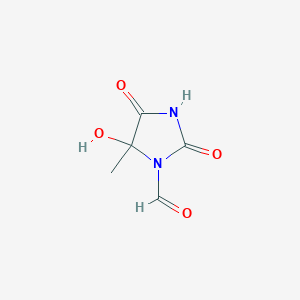
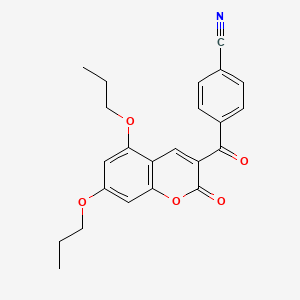
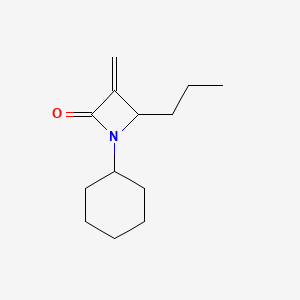
![Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide](/img/structure/B14437337.png)
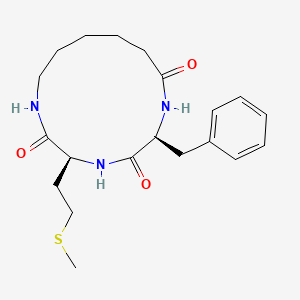

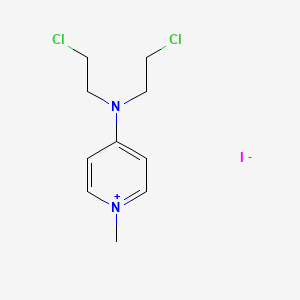
![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)


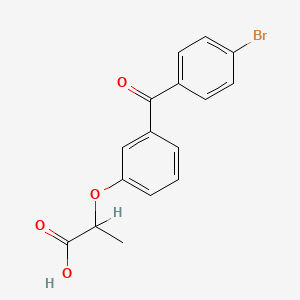
![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)
